Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzylidene intermediate: This step involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization to form the thiophene ring: The intermediate is then subjected to cyclization reactions, often using sulfur-containing reagents, to form the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antioxidant properties.
Ethyl amino (3,5-ditert-butyl-4-hydroxyphenyl)acetate: Another related compound with similar structural features.
Uniqueness
Ethyl 5-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate stands out due to its combination of functional groups and the presence of the thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H35NO5S |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxy-2-(4-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H35NO5S/c1-9-36-28(35)23-25(33)22(37-27(23)31-26(34)19-12-10-17(2)11-13-19)16-18-14-20(29(3,4)5)24(32)21(15-18)30(6,7)8/h10-16,32-33H,9H2,1-8H3/b22-16-,31-27? |
InChI Key |
HBAJEZLAQXDARQ-OABSILKISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=NC(=O)C3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=NC(=O)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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